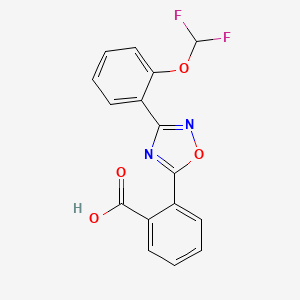
2-(3-(2-(Difluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-(2-(Difluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)benzoic acid is a complex organic compound that features a benzoic acid moiety linked to an oxadiazole ring, which is further substituted with a difluoromethoxyphenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(2-(Difluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)benzoic acid typically involves multiple steps, starting from readily available precursors. One common method involves the formation of the oxadiazole ring through a cyclization reaction. This can be achieved by reacting a hydrazide with a carboxylic acid derivative under dehydrating conditions. The difluoromethoxyphenyl group is introduced through a nucleophilic substitution reaction, where a suitable difluoromethoxy precursor reacts with an aromatic compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization step and the employment of high-throughput screening to identify the most efficient catalysts and reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
2-(3-(2-(Difluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The benzoic acid moiety can be oxidized to form corresponding carboxylate salts.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield amine derivatives.
Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like nitric acid for nitration or bromine for bromination are typically employed.
Major Products
Oxidation: Carboxylate salts.
Reduction: Amine derivatives.
Substitution: Nitro or halogenated derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
2-(3-(2-(Difluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.
Wirkmechanismus
The mechanism of action of 2-(3-(2-(Difluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)benzoic acid involves its interaction with specific molecular targets. The difluoromethoxy group can enhance the compound’s ability to penetrate biological membranes, while the oxadiazole ring can interact with various enzymes or receptors. These interactions can modulate biochemical pathways, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-{[2-(Difluoromethoxy)phenyl]methoxy}benzoic acid
- 2-(Trifluoromethyl)benzoic acid
- 2,3-Dihydroxy-Benzoic Acid
Uniqueness
2-(3-(2-(Difluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)benzoic acid is unique due to the presence of both the oxadiazole ring and the difluoromethoxy group. This combination imparts distinct physicochemical properties, such as enhanced stability and specific reactivity patterns, which are not observed in similar compounds.
Eigenschaften
Molekularformel |
C16H10F2N2O4 |
|---|---|
Molekulargewicht |
332.26 g/mol |
IUPAC-Name |
2-[3-[2-(difluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl]benzoic acid |
InChI |
InChI=1S/C16H10F2N2O4/c17-16(18)23-12-8-4-3-7-11(12)13-19-14(24-20-13)9-5-1-2-6-10(9)15(21)22/h1-8,16H,(H,21,22) |
InChI-Schlüssel |
AJPOBSMFTUBHFA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C2=NC(=NO2)C3=CC=CC=C3OC(F)F)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


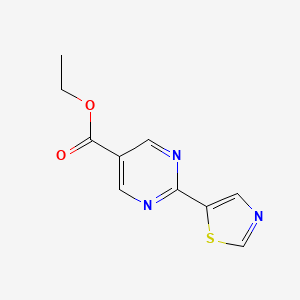
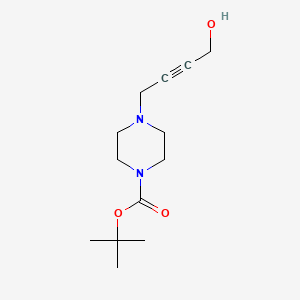
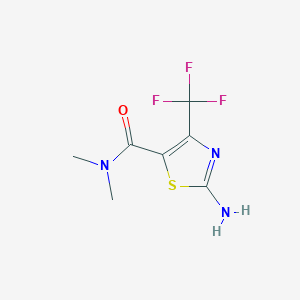
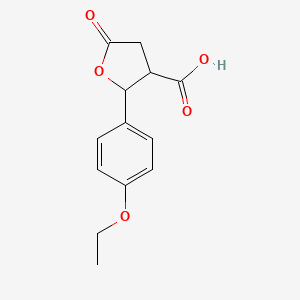
![2-amino-N-cyclopropyl-N-[[(3S)-2,3-dihydro-1,4-benzodioxin-3-yl]methyl]propanamide](/img/structure/B11793964.png)
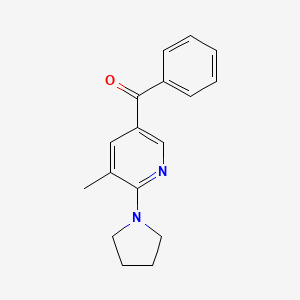


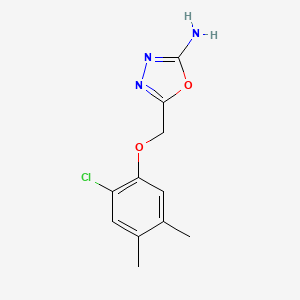
![1-(5-Methyl-7-oxo-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)piperidine-3-carboxylic acid](/img/structure/B11793983.png)




